molecular formula C32H36N2O3 B12630219 1-[8-(Triphenylmethoxy)octyl]thymine CAS No. 921587-95-3

1-[8-(Triphenylmethoxy)octyl]thymine

Cat. No.: B12630219
CAS No.: 921587-95-3
M. Wt: 496.6 g/mol
InChI Key: SFNKSIIBUILCIH-UHFFFAOYSA-N
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Description

1-[8-(Triphenylmethoxy)octyl]thymine is a synthetic compound that belongs to the class of N1-substituted thymine derivatives.

Chemical Reactions Analysis

1-[8-(Triphenylmethoxy)octyl]thymine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[8-(Triphenylmethoxy)octyl]thymine has several scientific research applications:

Comparison with Similar Compounds

1-[8-(Triphenylmethoxy)octyl]thymine is unique among N1-substituted thymine derivatives due to its specific structure and inhibitory properties. Similar compounds include:

  • 1-[7-(Triphenylmethoxy)heptyl]thymine
  • 1-[6-(Triphenylmethoxy)hexyl]thymine
  • 1-[5-(Triphenylmethoxy)pentyl]thymine

These compounds share a similar core structure but differ in the length of the polymethylene chain connecting the thymine moiety to the triphenylmethoxy group . The variations in chain length can influence their inhibitory potency and specificity towards TK-2 .

Properties

CAS No.

921587-95-3

Molecular Formula

C32H36N2O3

Molecular Weight

496.6 g/mol

IUPAC Name

5-methyl-1-(8-trityloxyoctyl)pyrimidine-2,4-dione

InChI

InChI=1S/C32H36N2O3/c1-26-25-34(31(36)33-30(26)35)23-15-4-2-3-5-16-24-37-32(27-17-9-6-10-18-27,28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-14,17-22,25H,2-5,15-16,23-24H2,1H3,(H,33,35,36)

InChI Key

SFNKSIIBUILCIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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